5,6-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Physicochemical profiling Drug-likeness Membrane permeability

Pyrazolo[1,5-a]pyrimidine libraries dominated by basic N7 substituents (pyridines, morpholines) leave neutral pharmacophore space unexplored, potentially missing kinase-selective or anti-infective hits. This racemic 5,6-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900293-18-7) introduces a non-basic oxolan-2-ylmethyl N7 group, enabling direct enantiomeric resolution and differential activity testing. • Racemic mixture (1:1) for enantiomer-specific SAR - resolve and compare isolated enantiomers. • Neutral ether-oxygen N7 substituent (HBA=3, no basic amine) expands screening diversity vs. literature-precedented basic series. • Available as 6 mg screening sample; 1-week ship time from ChemDiv.

Molecular Formula C19H22N4O
Molecular Weight 322.412
CAS No. 900293-18-7
Cat. No. B2932380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
CAS900293-18-7
Molecular FormulaC19H22N4O
Molecular Weight322.412
Structural Identifiers
SMILESCC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCC4CCCO4
InChIInChI=1S/C19H22N4O/c1-13-14(2)22-19-17(15-7-4-3-5-8-15)12-21-23(19)18(13)20-11-16-9-6-10-24-16/h3-5,7-8,12,16,20H,6,9-11H2,1-2H3
InChIKeyJEVFWBOPSPQKSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes6 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

5,6-Dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900293-18-7): Chemical Identity, Physicochemical Profile, and Procurement Specifications


5,6-Dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900293-18-7; ChemDiv Catalog ID D724-0815) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a privileged scaffold widely exploited for ATP-competitive kinase inhibition, phosphodiesterase modulation, and G-protein-coupled receptor antagonism . The compound possesses a molecular formula of C19H22N4O and a molecular weight of 322.41 g/mol, with a computed partition coefficient (logP) of 3.285, a distribution coefficient (logD) of 2.2884, a topological polar surface area (tPSA) of 39.05 Ų, one hydrogen bond donor, and three hydrogen bond acceptors . Critically, the compound is supplied as a racemic mixture—the oxolan-2-ylmethyl substituent at the N7 position contains a single stereogenic center—a feature that directly impacts batch-to-batch reproducibility, enantiomer-specific pharmacology, and downstream chiral resolution strategies . The pyrazolo[1,5-a]pyrimidine scaffold has been extensively claimed in patent literature as a core structure for cyclin-dependent kinase (CDK) inhibitors, notably in US Patent 2006/0128725 A1 (Schering-Plough), which describes substituted pyrazolo[1,5-a]pyrimidin-7-amines with CDK inhibitory activity and exemplifies compounds bearing 3-aryl, 5,6-dialkyl, and varied N7-amine substituents [1].

Why This Specific 5,6-Dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine Cannot Be Replaced by In-Class Analogs


The pyrazolo[1,5-a]pyrimidin-7-amine scaffold is pharmacologically promiscuous: even minor alterations in the substitution pattern at positions N7, C3, C5, or C6 can redirect target engagement from one protein family to an entirely different one. Systematic structure–activity relationship (SAR) studies demonstrate that the N7 substituent is a dominant selectivity determinant. For example, N7-(pyridin-2-ylmethyl) derivatives exhibit potent anti-mycobacterial activity via ATP synthase inhibition in Mycobacterium tuberculosis (MIC90 values as low as 0.2 µg/mL in the MABA assay), while the same 3,5-diphenyl pyrazolo[1,5-a]pyrimidine core is inactive against this target when the N7 group is altered [1]. Conversely, 5,6-dimethyl-3-(phenylsulfonyl) congeners with distinct N7 substitution achieve serotonin 5-HT6 receptor antagonism with Ki values spanning four orders of magnitude (260 pM to 2.96 µM), illustrating that even within a single target class, N7 modifications alone can shift potency by over 10,000-fold [2]. In the kinase domain, patent-disclosed pyrazolo[1,5-a]pyrimidin-7-amines bearing varied N7-alkyl/aryl groups exhibit CDK2 IC50 values ranging from 20 nM to >10 µM depending on the precise N7 substituent identity [3][4]. The target compound's N7-(oxolan-2-yl)methyl group—featuring an ether oxygen rather than a basic nitrogen—presents a fundamentally different hydrogen-bonding pharmacophore compared to the widely characterized N7-(pyridin-2-ylmethyl) and N7-(morpholino)alkyl series, ruling out any assumption of functional interchangeability without explicit head-to-head profiling.

Quantitative Evidence Guide: Direct Comparator Analysis for 5,6-Dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Lipophilicity and Polarity Differentiation: Oxolan-2-ylmethyl N7 Substituent vs. Pyridin-2-ylmethyl Analogs

The target compound's N7-(oxolan-2-yl)methyl group confers distinct physicochemical properties compared to the well-characterized N7-(pyridin-2-yl)methyl series employed in anti-mycobacterial drug discovery. The target compound exhibits logP = 3.285, logD (pH 7.4) = 2.2884, tPSA = 39.05 Ų, and contains 3 hydrogen bond acceptors (HBA) with 1 hydrogen bond donor (HBD) . In contrast, representative N7-(pyridin-2-ylmethyl) analogs from the Sutherland et al. 2022 series would be expected to exhibit tPSA values of approximately 55–65 Ų (due to the additional pyridine nitrogen contributing ~12–15 Ų) and 4 HBAs, while typically displaying lower logP values (estimated 2.0–2.8) owing to the increased polarity of the pyridine ring [1]. The quantitative difference in logD—approximately 0.3–0.8 log units—predicts measurably different passive membrane permeability according to established drug-likeness models, with the more lipophilic oxolan-2-ylmethyl derivative expected to show higher permeability in Caco-2 or PAMPA assays [1]. This divergence in physicochemical space is not cosmetic: the Sutherland study explicitly demonstrated that anti-mycobacterial MIC90 potency correlates with lipophilicity (log(IC50_MABA) = −0.22(±0.11) × clogP + 1.65, n = 11, R = 0.55), meaning that even modest changes in logP translate into meaningful potency shifts in whole-cell M. tuberculosis assays [1].

Physicochemical profiling Drug-likeness Membrane permeability Anti-mycobacterial screening

Stereochemical Integrity: Racemic Oxolan-2-ylmethyl vs. Enantiomerically Defined N7 Substituents in Kinase and GPCR Programs

The target compound is explicitly supplied and characterized as a racemic mixture (stereo designation: RACEMIC MIXTURE) . The single stereogenic center resides within the oxolan-2-yl (tetrahydrofuran-2-yl) ring of the N7 substituent. This is a material procurement consideration distinguishing the compound from two comparator categories: (a) achiral N7 substituents such as N7-(pyridin-2-ylmethyl) in the Sutherland et al. 2022 anti-mycobacterial series, where stereochemical complexity is absent—removing one variable from data interpretation but simultaneously limiting three-dimensional pharmacophore exploration [1]; and (b) enantiomerically pure, stereochemically defined N7 analogs exemplified in the patent literature, such as N-[(3S)-pyrrolidin-3-yl] derivatives (CAS related: 2-ethyl-5,6-dimethyl-N-[(3S)-pyrrolidin-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine), where chiral purity directly impacts target-binding kinetics and off-target profiles [2]. For the CDK inhibitor series disclosed in US 2006/0128725 A1, certain exemplified compounds with stereogenic N7 substituents achieved CDK2 IC50 values of 0.020–0.029 µM, but the patent specification does not report whether these measurements were obtained with single enantiomers or racemates—a critical data gap that the racemic nature of the target compound explicitly addresses for users requiring defined stereochemical starting material [3]. The racemic supply format also enables laboratories equipped with chiral chromatography to perform enantiomeric resolution and evaluate eutomer/distomer activity ratios, a workflow not feasible with single-enantiomer commercial samples.

Stereochemistry Enantiomeric purity Chiral resolution Procurement specification

5,6-Dimethyl Substitution: Lipophilic Bulk Differentiation from 5-Aryl and 5-Alkyl Anti-Mycobacterial Congeners

The target compound carries 5,6-dimethyl substitution on the pyrimidine ring, a compact dialkyl pattern that contrasts sharply with the 5-aryl and 5-heteroaryl substituents extensively explored in the anti-mycobacterial SAR campaign by Sutherland et al. 2022. In that study, the most potent M. tuberculosis inhibitors (compounds 28–38, Table 2) bore 5-(substituted phenyl) groups, achieving MABA MIC90 values ranging from 0.2 to 3.8 µg/mL, with a statistically significant positive correlation observed between lipophilicity (clogP) and potency [1]. The 5,6-dimethyl motif presents an intermediate lipophilic bulk: using the fragment-based approach, two methyl groups contribute approximately +1.0 to clogP compared to a single methyl at C5, yet remain substantially less lipophilic than the 5-phenyl substituent (ΔclogP ≈ −1.5 to −2.0). This places the target compound in a distinct lipophilicity window—logP = 3.285 —below the range at which promiscuous membrane partitioning and hERG liability typically emerge (observed at clogP > 5 in the Sutherland series, where hERG inhibition was explicitly monitored) [1]. Furthermore, the 5,6-dimethyl pattern is a structural hallmark of the 5-HT6 receptor antagonist series reported by Ivachtchenko et al. 2011, where 5,6-dimethyl-3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidines achieved Ki values from 260 pM to 2.96 µM at the 5-HT6 receptor, with no statistically significant correlation between potency and molecular weight, PSA, or clogP—suggesting that the 5,6-dimethyl motif provides a flexible lipophilic anchor compatible with diverse target engagement rather than dictating a single pharmacological outcome [2]. The target compound's 3-phenyl (rather than 3-phenylsulfonyl) substitution further differentiates it, as the electron-withdrawing sulfonyl group in the 5-HT6 series was critical for achieving picomolar potency; replacing it with an unsubstituted phenyl group is predicted to reduce 5-HT6 affinity by at least two to three orders of magnitude based on the deep SAR disclosed in that study [2].

SAR Lipophilicity Anti-mycobacterial Substituent effects Tuberculosis drug discovery

N7 Substituent Hydrogen-Bonding Pharmacophore: Oxolan-2-ylmethyl vs. Common N7-Amines in CDK and Anti-Mycobacterial Series

The N7-oxolan-2-ylmethyl group of the target compound introduces an ether oxygen as the sole heteroatom in the side chain (HBA count = 3 total, including the N7 amine nitrogen and the oxolane ring oxygen), with no basic nitrogen present beyond the pyrazolo[1,5-a]pyrimidine core . This contrasts fundamentally with the most extensively characterized N7 substituents in the literature: (i) N7-(pyridin-2-ylmethyl) in the anti-mycobacterial ATP synthase inhibitor series (Sutherland et al. 2022), where the pyridine nitrogen serves as an additional HBA and potential metal-coordination site, giving 4 total HBAs [1]; (ii) N7-(morpholin-4-yl)propyl or N7-(morpholin-4-yl)ethyl substituents exemplified in CDK2 inhibitor patents, where the morpholine oxygen contributes to HBA count of ≥4 and the tertiary amine can become protonated at physiological pH, introducing a cationic center [2]; and (iii) N7-(pyridin-4-ylmethyl) or N7-(pyridin-3-ylmethyl) analogs, which similarly bear basic nitrogen capable of participating in hydrogen-bond networks with kinase hinge regions or receptor orthosteric sites [2]. The target compound's neutral ether oxygen is a weaker hydrogen-bond acceptor than pyridine nitrogen (pKa of conjugate acid: oxolane ≈ −2 to −3 vs. pyridine ≈ 5.2), meaning it does not become protonated under physiological conditions and does not engage in strong ionic or charge-reinforced hydrogen bonds. In the context of CDK inhibition, the patent-disclosed trisubstituted 7-aminopyrazolopyrimidine series (WO 2004/026229 A2) demonstrated that the N7 substituent directly modulates kinase selectivity: compound II, bearing an N7-aniline substituent, displayed an IC50 of 0.51 µM against CDK, while compound III with an N7-(pyridin-4-ylmethyl) group achieved CDK2 IC50 values of 0.020–0.029 µM—a >17-fold potency difference attributable in part to the hydrogen-bonding capability of the N7 side chain [2]. The absence of a basic nitrogen in the target compound's N7 side chain is therefore expected to produce a materially different kinase selectivity profile compared to N7-(pyridylmethyl) congeners, a differentiation that can be exploited in selectivity screening panels where broad kinase inhibition is undesirable.

Hydrogen bonding Kinase hinge-binding Pharmacophore modeling CDK inhibition Selectivity screening

Aqueous Solubility and Drug-Likeness: logSw Comparison with Larotrectinib Analogs and 5-HT6 Antagonist Series

The target compound possesses a computed intrinsic aqueous solubility (logSw) of −3.4559 , corresponding to an estimated solubility of approximately 0.11 mg/mL (350 µM) in unbuffered water. This value positions the compound in a solubility range that is acceptable for biochemical screening at typical assay concentrations (1–10 µM) but may present challenges for high-concentration cellular assays without DMSO co-solvent. For procurement decisions, this solubility metric differentiates the compound from two important comparator classes: (a) the 5-HT6 antagonist series (Ivachtchenko et al. 2011), where the 3-phenylsulfonyl group substantially increases polarity—representative compounds from this series exhibit lower clogP values (range not tabulated per compound, but the series SAR analysis noted no correlation of Ki with clogP across a wide range, implying substantial compound-to-compound solubility variation) [1]; and (b) the larotrectinib analog series (Attia et al. 2019), which demonstrated anti-proliferative activity against Huh-7, HeLa, MCF-7, and MDA-MB231 cell lines with IC50 values ranging from 3.0 to 118.4 µM [2]. The most potent analogs in that series (e.g., compound 11i: MCF-7 IC50 = 3.0 µM, MDA-MB231 IC50 = 4.32 µM; compound 16b: HeLa IC50 = 7.8 µM [2]) are structurally distinct—bearing 2-phenyl-7-aryl substitution with carbonitrile functionality—and their reported activity is benchmarked against doxorubicin (MCF-7 IC50 = 5.9 µM; HeLa IC50 = 8.1 µM; MDA-MB231 IC50 = 6.0 µM) [2]. Although the target compound was not included in that study, its logSw and logP values place it in a comparable drug-likeness space (Lipinski rule-of-five compliant: MW = 322.41 < 500; logP = 3.285 < 5; HBD = 1 < 5; HBA = 3 < 10), making it a suitable candidate for inclusion in focused pyrazolo[1,5-a]pyrimidine screening sub-libraries where solubility-related false negatives must be minimized .

Aqueous solubility Drug-likeness Formulation logSw Screening library design

Limited Primary Activity Data for the Target Compound: Implications for Procurement Decision-Making vs. Data-Rich Analogs

A critical evidence gap must be explicitly acknowledged: as of the literature cutoff, no peer-reviewed primary research article or publicly accessible authoritative database (ChEMBL, PubChem BioAssay, BindingDB, DrugBank) reports quantitative biological activity data (IC50, Ki, EC50, MIC, or Kd) for 5,6-dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 900293-18-7) against any defined molecular target or cell line [1]. This contrasts with the data-rich status of closely related analogs: (i) N7-(pyridin-2-ylmethyl) congeners with 70+ compounds profiled for anti-mycobacterial MIC90, hERG liability, and microsomal stability (Sutherland et al. 2022) [2]; (ii) 5,6-dimethyl-3-phenylsulfonyl analogs with 5-HT6 receptor Ki values spanning 260 pM to 2.96 µM and selectivity data against 55 therapeutic targets (Ivachtchenko et al. 2011) [3]; and (iii) larotrectinib-inspired 2-phenyl-7-aryl pyrazolo[1,5-a]pyrimidines with anti-proliferative IC50 values across four cancer cell lines benchmarked against doxorubicin (Attia et al. 2019) [4]. The absence of primary activity data for the target compound imposes a procurement calculus distinct from that applied to literature-validated chemical probes: the compound's value proposition rests on its differentiated physicochemical and structural features—racemic oxolan-2-ylmethyl N7 substituent (logP = 3.285, tPSA = 39.05 Ų) not represented in the published SAR corpora—rather than on demonstrated target engagement. For laboratories performing phenotypic or target-based screening of diverse compound libraries, this data gap represents both a risk (unknown activity profile) and an opportunity (unexplored chemotype space orthogonal to well-characterized pyrazolo[1,5-a]pyrimidine series). Procurement decisions should therefore weigh the compound's structural novelty against the availability of data-rich alternatives: for anti-mycobacterial programs, the Sutherland et al. 2022 series offers MIC-validated starting points; for kinase programs, the CDK inhibitor patent literature provides IC50-annotated analogs; and for 5-HT6 programs, the Ivachtchenko et al. 2011 series supplies Ki and selectivity data. The target compound is best positioned as a diversity element in screening libraries where its distinct N7 substitution pattern explores chemical space not addressed by existing, heavily characterized series.

Data availability Screening compound Procurement risk Hit validation Literature precedent

Optimal Research and Procurement Scenarios for 5,6-Dimethyl-N-[(oxolan-2-yl)methyl]-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine


Phenotypic Screening Library Diversification: Introducing an Under-Explored N7 Chemotype into Pyrazolo[1,5-a]pyrimidine-Focused Sub-Libraries

For high-throughput phenotypic screening campaigns in anti-infective or oncology programs, the target compound serves as a diversity element within pyrazolo[1,5-a]pyrimidine-focused libraries. Its N7-(oxolan-2-yl)methyl substituent, neutral ether oxygen pharmacophore (HBA = 3, no basic center), and racemic stereochemistry are not represented in the dominant N7-(pyridin-2-ylmethyl) anti-mycobacterial series (4 HBAs, basic pyridine nitrogen) [1] or the N7-morpholinoalkyl CDK inhibitor series (≥4 HBAs, protonatable tertiary amine) [2]. Including this compound in screening decks ensures that the chemical space sampled by the pyrazolo[1,5-a]pyrimidine scaffold extends beyond the well-characterized, basic-amine-dominated N7 substitution patterns, potentially uncovering novel target engagement profiles that would be missed by libraries composed exclusively of literature-precedented analogs [1][2].

Enantioselective Pharmacology Studies: Utilization of Racemic Mixture as a Tool for Eutomer/Distomer Activity Profiling

The compound's racemic nature (1:1 mixture of oxolan-2-yl enantiomers) makes it uniquely suited for laboratories equipped with chiral chromatography capabilities to perform enantiomeric resolution followed by differential activity testing. This workflow—resolving the racemate, then comparing the biological activity of isolated enantiomers—directly quantifies the stereochemical dependence of target engagement. In contrast, enantiomerically pure N7-substituted analogs (e.g., (3S)-pyrrolidin-3-yl derivatives available from specialty suppliers) preclude this comparative analysis [2]. The racemate format thus enables a controlled experiment: if the resolved enantiomers show divergent activity, stereochemistry is a critical determinant for that target and future procurement should prioritize enantiopure material; if enantiomers show equal activity, the stereocenter is not pharmacologically relevant, and the racemate remains a cost-effective procurement option .

Anti-Mycobacterial Drug Discovery Hit Expansion: Exploring 5,6-Dimethyl Congeners with Non-Basic N7 Substituents

The Sutherland et al. 2022 SAR campaign established that the N7-(pyridin-2-ylmethyl) group is permissive for anti-mycobacterial ATP synthase inhibition, with potent analogs achieving MABA MIC90 values as low as 0.2 µg/mL [1]. However, that study did not systematically explore neutral, non-basic N7 substituents such as oxolan-2-ylmethyl. The target compound, with its 5,6-dimethyl core and 3-phenyl group—both features present in active anti-mycobacterial chemotypes—but bearing the novel neutral N7 ether side chain, represents a logical hit-expansion compound for probing whether the N7 basic center is a prerequisite for M. tuberculosis ATP synthase engagement or whether neutral hydrogen-bond acceptors can substitute. The compound's logSw (−3.4559) and logP (3.285) are within ranges compatible with whole-cell mycobacterial assays, and its tPSA (39.05 Ų) is below the threshold associated with poor mycobacterial cell wall penetration [1]. Procurement for this purpose is supported by the compound's availability as a screening-grade sample (6 mg, 1-week ship time) from ChemDiv .

Kinase Selectivity Profiling: Evaluating the Impact of Non-Basic N7 Substitution on CDK Family Selectivity vs. Published Basic Amine Series

Patent-disclosed pyrazolo[1,5-a]pyrimidin-7-amines with basic N7 substituents (pyridin-4-ylmethyl, morpholinoethyl) achieve CDK2 IC50 values as low as 0.020–0.029 µM, while N7-aryl analogs lacking a basic side-chain nitrogen exhibit higher IC50 values (~0.51 µM) [2]. The target compound, with its neutral oxolan-2-ylmethyl N7 group, is predicted to display reduced CDK family affinity based on this SAR trend. This property is valuable for screening campaigns that aim to identify pyrazolo[1,5-a]pyrimidine hits with selectivity against CDKs—a desirable feature when the intended therapeutic target is not a cyclin-dependent kinase and CDK inhibition constitutes an off-target liability. Including this compound in a kinase profiling panel alongside basic N7-substituted analogs allows direct experimental verification of the N7-basicity/kinase-selectivity hypothesis derived from cross-patent SAR analysis [2][1].

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